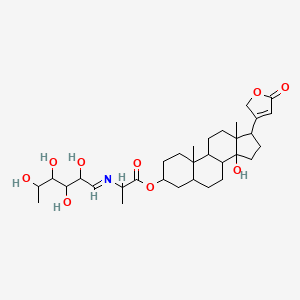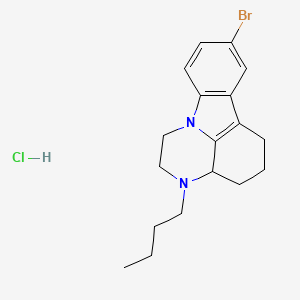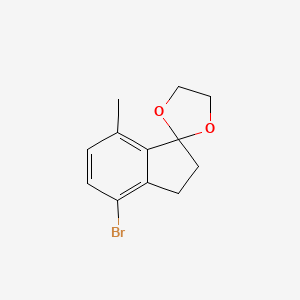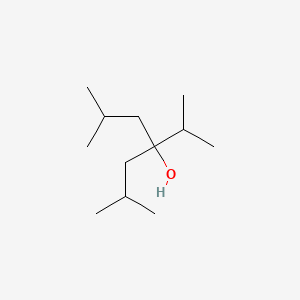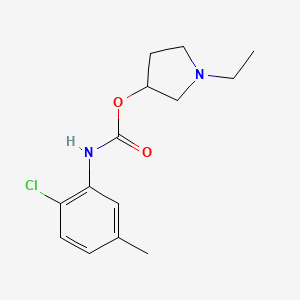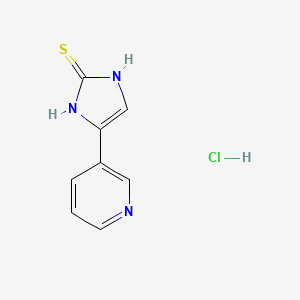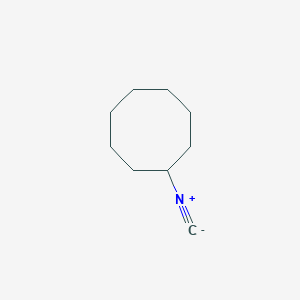
Cyclooctane, isocyano-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctane, isocyano- is a fascinating compound belonging to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure Cyclooctane, isocyano- is characterized by an eight-membered carbon ring with an isocyano group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclooctane, isocyano- can be synthesized through several methods. One common approach involves the dimerization of butadiene, catalyzed by nickel (0) complexes such as nickel bis(cyclooctadiene). This process yields 1,5-cyclooctadiene, which can be further hydrogenated to produce cyclooctane . The isocyano group can then be introduced through reactions involving isocyanides.
Industrial Production Methods
In industrial settings, the production of cyclooctane, isocyano- often involves high-pressure and high-temperature conditions to ensure efficient synthesis. Catalysts play a crucial role in promoting the reactions and achieving high yields. The Wurtz reaction, which involves treating 1,8-dibromooctane with sodium in ether, is another method used in laboratory settings .
Análisis De Reacciones Químicas
Types of Reactions
Cyclooctane, isocyano- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclooctanone and other oxidation products.
Reduction: Reduction reactions can convert cyclooctane, isocyano- to its corresponding amine derivatives.
Substitution: The isocyano group can participate in substitution reactions, leading to the formation of various substituted cyclooctane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens (chlorine, bromine) and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions include cyclooctanone, cyclooctylamine, and various substituted cyclooctane derivatives .
Aplicaciones Científicas De Investigación
Cyclooctane, isocyano- has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the properties of cyclic hydrocarbons and ring strain.
Biology: Its derivatives are used in the synthesis of pharmaceuticals and bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
Mecanismo De Acción
The mechanism of action of cyclooctane, isocyano- involves its interaction with molecular targets and pathways. The isocyano group can coordinate with metal atoms, forming stable complexes. This property is exploited in various catalytic processes and coordination chemistry . Additionally, the compound can inhibit bacterial pathogens by covalently targeting essential metabolic enzymes, such as FabF and GlmS, involved in fatty acid biosynthesis and the hexosamine pathway .
Comparación Con Compuestos Similares
Cyclooctane, isocyano- can be compared with other cycloalkanes and isocyanides:
Cyclohexane: A six-membered ring with less ring strain compared to cyclooctane.
Cycloheptane: A seven-membered ring with intermediate ring strain.
Cyclononane: A nine-membered ring with more ring strain than cyclooctane
Cyclooctane, isocyano- is unique due to its eight-membered ring structure and the presence of the isocyano group, which imparts distinct chemical reactivity and coordination properties.
Conclusion
Cyclooctane, isocyano- is a compound of significant interest in various scientific fields due to its unique structural properties and versatile applications
Propiedades
Número CAS |
499207-71-5 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
isocyanocyclooctane |
InChI |
InChI=1S/C9H15N/c1-10-9-7-5-3-2-4-6-8-9/h9H,2-8H2 |
Clave InChI |
DVMHIFDFXZJEMD-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1CCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


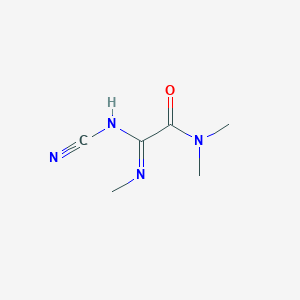

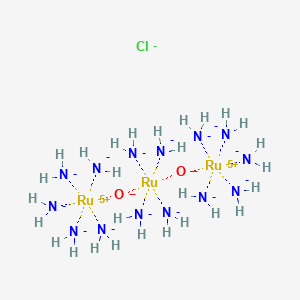
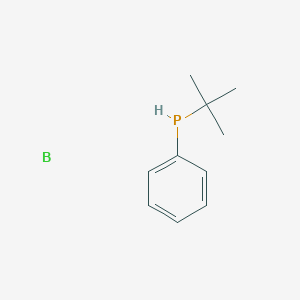
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)
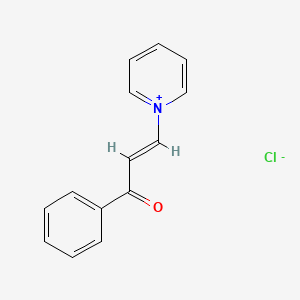
![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)

